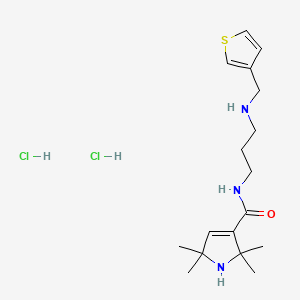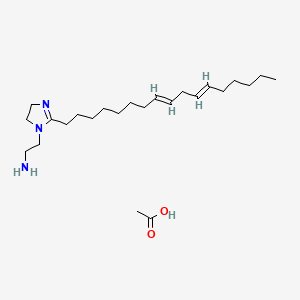
2-Methyl-N-(1-oxobutoxy)propanimidoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-N-(1-oxobutoxy)propanimidoyl chloride is an organic compound with the molecular formula C7H12ClNO2. This compound is characterized by the presence of a propanimidoyl chloride group, a methyl group, and a butoxy group. It is used in various chemical reactions and has applications in scientific research and industry.
Méthodes De Préparation
The synthesis of 2-Methyl-N-(1-oxobutoxy)propanimidoyl chloride typically involves the reaction of 2-methylpropanimidoyl chloride with butyric anhydride under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as pyridine. The reaction mixture is stirred at room temperature for several hours, followed by purification through distillation or recrystallization to obtain the desired product .
Analyse Des Réactions Chimiques
2-Methyl-N-(1-oxobutoxy)propanimidoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form substituted products.
Oxidation Reactions: It can be oxidized to form corresponding oxo compounds.
Reduction Reactions: It can be reduced to form corresponding amines or alcohols.
Common reagents used in these reactions include sodium borohydride for reduction, hydrogen peroxide for oxidation, and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
2-Methyl-N-(1-oxobutoxy)propanimidoyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the study of enzyme-catalyzed reactions and as a reagent in biochemical assays.
Medicine: It is investigated for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and as a reagent in industrial processes.
Mécanisme D'action
The mechanism of action of 2-Methyl-N-(1-oxobutoxy)propanimidoyl chloride involves its interaction with specific molecular targets. It can act as an electrophile, reacting with nucleophilic sites on enzymes or other biomolecules. This interaction can lead to the formation of covalent bonds, altering the activity of the target molecules. The pathways involved depend on the specific application and the nature of the target molecules .
Comparaison Avec Des Composés Similaires
2-Methyl-N-(1-oxobutoxy)propanimidoyl chloride can be compared with similar compounds such as:
- 2-Methyl-N-(1-oxobutoxy)propanamide
- 2-Methyl-N-(1-oxobutoxy)propanamine
- 2-Methyl-N-(1-oxobutoxy)propanoic acid
These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical reactivity and applications. The unique combination of the propanimidoyl chloride group with the butoxy group in this compound makes it particularly useful in specific chemical reactions and applications .
Propriétés
Numéro CAS |
126794-89-6 |
|---|---|
Formule moléculaire |
C8H14ClNO2 |
Poids moléculaire |
191.65 g/mol |
Nom IUPAC |
[(Z)-(1-chloro-2-methylpropylidene)amino] butanoate |
InChI |
InChI=1S/C8H14ClNO2/c1-4-5-7(11)12-10-8(9)6(2)3/h6H,4-5H2,1-3H3/b10-8- |
Clé InChI |
PYIDXQVIDJUSMP-NTMALXAHSA-N |
SMILES isomérique |
CCCC(=O)O/N=C(/C(C)C)\Cl |
SMILES canonique |
CCCC(=O)ON=C(C(C)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


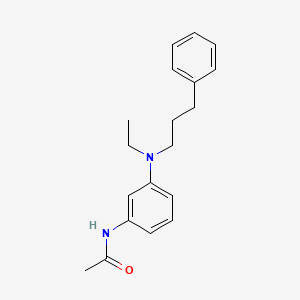

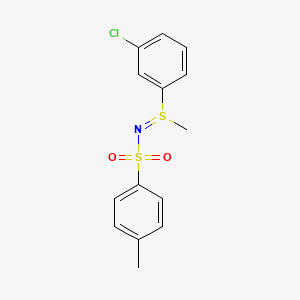


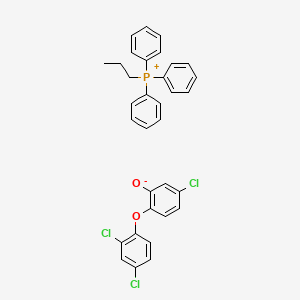



![(1S,2R,19R,22S,34S,37R,40R,52S)-5,15-dichloro-2,26,31,44,47,49,64-heptahydroxy-21,35,38,54,56,59-hexaoxo-22-(phenylmethoxycarbonylamino)-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid](/img/structure/B12693968.png)

